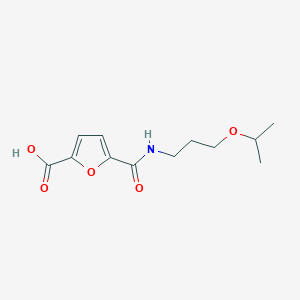![molecular formula C18H19N3O4 B6664311 5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid](/img/structure/B6664311.png)
5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid typically involves multi-step organic reactions One common method includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydesThe reaction conditions often involve the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the benzimidazole or furan rings.
Scientific Research Applications
5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The furan ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-substituted benzimidazoles share structural similarities and exhibit similar biological activities.
Furan derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid, also share some chemical properties.
Uniqueness
What sets 5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid apart is the combination of the benzimidazole and furan moieties, which may confer unique biological activities and chemical reactivity. This dual functionality allows for a broader range of applications and potential therapeutic effects compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
5-[[1-(1H-benzimidazol-2-yl)-2-methylbutyl]carbamoyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-10(2)15(16-19-11-6-4-5-7-12(11)20-16)21-17(22)13-8-9-14(25-13)18(23)24/h4-10,15H,3H2,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHISMDNOOTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664232.png)
![2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664236.png)
![2-[3-[1-(2,5-Difluorophenyl)ethyl-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664244.png)
![2-[3-[4-(4-Methylphenoxy)butylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664247.png)
![3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid](/img/structure/B6664250.png)
![3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664253.png)
![3-[2-[4-(Morpholine-4-carbonyl)piperidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664259.png)

![5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664289.png)
![3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664318.png)
![2-[3-[2-(2,5-Dimethoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664322.png)
![2-[3-[[1-(Tert-butylamino)-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid](/img/structure/B6664329.png)
![2-[2-[4-[Acetyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664332.png)
![5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664339.png)
